molecular formula C12H7BrF3NO2 B3273852 2-bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic Acid CAS No. 596845-52-2

2-bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic Acid

Cat. No.: B3273852
CAS No.: 596845-52-2
M. Wt: 334.09 g/mol
InChI Key: CBCHLPMTRCGZHN-UHFFFAOYSA-N
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Description

2-Bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 596845-52-2) is a halogenated quinoline derivative with a trifluoromethyl (-CF₃) group at position 4, a bromine atom at position 2, and a methyl group at position 6. This compound’s structure combines electron-withdrawing groups (Br, CF₃) and a hydrophobic methyl substituent, making it a candidate for applications in medicinal chemistry and materials science. Its molecular formula is C₁₂H₇BrF₃NO₂, with a molecular weight of 350.09 g/mol .

Properties

IUPAC Name

2-bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO2/c1-5-3-2-4-6-8(12(14,15)16)7(11(18)19)10(13)17-9(5)6/h2-4H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCHLPMTRCGZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=N2)Br)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS Number: 596845-52-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C12H7BrF3NO2C_{12}H_7BrF_3NO_2, with a molecular weight of approximately 334.09 g/mol. The structure includes a quinoline core, which is known for various biological activities.

PropertyValue
CAS Number596845-52-2
Molecular FormulaC₁₂H₇BrF₃NO₂
Molecular Weight334.09 g/mol
LogP4.0227
PSA (Polar Surface Area)50.19 Ų

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. Studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, a study on related quinazoline derivatives demonstrated their ability to inhibit cell proliferation and induce apoptosis in MCF-7 breast cancer cells at IC50 values ranging from 168.78 µM to 257.87 µM .

The mechanism through which these compounds exert their effects often involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways. The presence of the trifluoromethyl group in the structure enhances the compound's potency by improving binding affinity to target proteins, which is crucial for its biological activity .

Case Studies

  • Cell Cycle Arrest and Apoptosis Induction :
    • A study focusing on related compounds found that they could arrest the cell cycle at the G1 phase and induce apoptosis through mitochondrial pathways . This suggests that this compound may similarly influence these pathways.
  • Kinase Inhibition :
    • In vitro assays demonstrated that quinoline carboxylic acids can effectively inhibit various kinases, leading to reduced cancer cell viability . The free carboxylic group in these compounds plays a critical role in their interaction with kinase active sites.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives:

  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the functional groups attached to the quinoline core can significantly alter its biological activity .
CompoundIC50 (µM) MCF-7Mechanism
Compound A (similar)168.78Apoptosis induction
Compound B (similar)257.87Cell cycle arrest

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table compares key structural and physical properties of 2-bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Density (g/cm³) Boiling Point (°C) pKa
This compound 596845-52-2 C₁₂H₇BrF₃NO₂ 350.09 Br (2), CF₃ (4), CH₃ (8) N/A N/A N/A
8-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid 663193-53-1 C₁₁H₅BrF₃NO₂ 320.06 Br (8), CF₃ (4) 1.577 (Predicted) 381.4 (Predicted) 2.12±0.30
8-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid 663193-51-9 C₁₁H₅ClF₃NO₂ 275.61 Cl (8), CF₃ (4) 1.577 (Predicted) 381.4 (Predicted) 2.12±0.30
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid 175203-86-8 C₁₁H₆F₃NO₄ 273.17 OH (4), CF₃ (8) N/A N/A N/A
6-Bromo-2-[5-(3-(trifluoromethyl)phenyl)furan-2-yl]quinoline-4-carboxylic acid 618393-21-8 C₂₁H₁₀BrF₃N₂O₃ 460.99 Br (6), CF₃ (aryl), Furan linkage N/A N/A N/A

Key Observations :

  • Substituent Effects : Bromine at position 2 (target compound) vs. position 8 (CAS 663193-53-1) alters steric and electronic profiles. The methyl group at position 8 in the target compound enhances lipophilicity compared to unsubstituted analogs .
  • Trifluoromethyl Position: In 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 175203-86-8), the CF₃ group at position 8 and hydroxyl at position 4 reduce hydrophobicity compared to the target compound .
  • Halogen vs. Hydroxyl : Chlorine substitution (CAS 663193-51-9) lowers molecular weight compared to bromine analogs but may reduce reactivity in cross-coupling reactions .

Market and Industrial Relevance

  • Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) is a precursor in synthesizing halogenated quinolines. Its production involves cost-effective esterification and bromination steps, contrasting with the target compound’s methyl and CF₃ functionalization, which may require more complex protocols .

Q & A

Q. What are the established synthetic routes for 2-bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid, and what reaction parameters are critical for success?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted aniline derivatives with β-keto esters under acidic or basic conditions. For example, microwave-assisted synthesis (optimized at 150°C for 30 minutes) improves yield by 15–20% compared to conventional heating . Bromination at the 2-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, with catalytic AIBN to enhance regioselectivity . Post-synthesis hydrolysis of the ethyl ester intermediate (e.g., using 10% NaOH in methanol) yields the carboxylic acid . Critical parameters include temperature control during bromination to avoid side reactions and pH adjustment during hydrolysis to prevent decarboxylation.

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:
  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., trifluoromethyl at C4 and bromine at C2). The downfield shift of C3-carboxylic acid (~170 ppm in 13^13C NMR) is diagnostic .
  • X-ray crystallography : Resolves spatial arrangement, such as dihedral angles between the quinoline core and substituents (e.g., 6.8° for carboxyl groups in similar analogs) .
  • HRMS : Validates molecular weight (expected [M+H]+^+ for C12H8BrF3NO2C_{12}H_8BrF_3NO_2: 342.97).

Advanced Research Questions

Q. What strategies mitigate low yields during the bromination step in synthesis?

  • Methodological Answer : Low yields often stem from competing side reactions (e.g., di-bromination or ring oxidation). Strategies include:
  • Solvent optimization : Replacing DMF with dichloromethane (DCM) reduces polarity, suppressing over-bromination .
  • Catalyst screening : Using FeCl3_3 instead of AIBN improves selectivity by stabilizing radical intermediates .
  • Temperature gradients : Stepwise heating (60°C → 80°C) minimizes thermal degradation .
    Yield improvements from 45% to 68% have been reported using these adjustments .

Q. How can researchers resolve contradictions between in vitro and in vivo antibacterial activity data?

  • Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Methodological approaches include:
  • Prodrug modification : Esterifying the C3-carboxylic acid group enhances cell permeability (e.g., ethyl ester derivatives show 3-fold higher MIC values in E. coli models) .
  • Metabolic profiling : LC-MS analysis of plasma metabolites identifies rapid de-bromination as a key inactivation pathway .
  • Docking studies : Computational modeling (e.g., with S. aureus DNA gyrase) reveals steric clashes from the trifluoromethyl group, guiding structural optimization .

Q. What purification challenges arise due to the compound’s physicochemical properties, and how are they addressed?

  • Methodological Answer : The trifluoromethyl and bromine groups increase hydrophobicity, complicating crystallization. Solutions include:
  • Mixed-solvent recrystallization : Ethanol/water (7:3 v/v) achieves >95% purity by exploiting solubility differences .
  • Prep-HPLC : A C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients resolves co-eluting impurities .
  • Chelation-assisted chromatography : Adding Mg2+^{2+} ions improves separation of carboxyl-containing byproducts .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

  • Methodological Answer : Stability variations (~50% degradation at pH 2 in some studies vs. >90% stability in others) may relate to:
  • Counterion effects : Hydrochloride salts degrade faster than sodium salts due to increased protonation at C3 .
  • Temperature : Degradation half-life decreases from 24 hours (25°C) to 2 hours (37°C) under simulated gastric conditions .
  • Analytical sensitivity : HPLC-UV (254 nm) may miss degradation products lacking chromophores, whereas LC-MS detects trace intermediates .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates, which can irritate mucous membranes .
  • PPE : Nitrile gloves and safety goggles are mandatory; the compound’s bromine moiety may cause skin sensitization .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
2-bromo-8-methyl-4-(trifluoromethyl)quinoline-3-carboxylic Acid

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